molecular formula C8H9N5OS B4330897 2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide

2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide

Cat. No.: B4330897
M. Wt: 223.26 g/mol
InChI Key: SLIVYVCYCXGPRD-UHFFFAOYSA-N
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Description

2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-thienyl)-1,2,4-triazole: Shares the triazole and thiophene rings but lacks the acetohydrazide group.

    2-(2-thienyl)-1,3,4-oxadiazole: Contains a thiophene ring but has an oxadiazole ring instead of a triazole ring.

    2-(2-thienyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring.

Uniqueness

2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide is unique due to the presence of both the triazole and thiophene rings, as well as the acetohydrazide group

Properties

IUPAC Name

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c9-11-7(14)4-6-10-8(13-12-6)5-2-1-3-15-5/h1-3H,4,9H2,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIVYVCYCXGPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=N2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide
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2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide
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2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide
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2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide
Reactant of Route 5
2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide
Reactant of Route 6
2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide

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